4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid
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Overview
Description
4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid is a heterocyclic compound that contains both benzisothiazole and benzoic acid moieties
Preparation Methods
The synthesis of 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified and characterized using various analytical techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Chemical Reactions Analysis
4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antibacterial and antifungal properties . In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases . Additionally, the compound has applications in the industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid can be compared with other similar compounds, such as 1,3,4-thiadiazole derivatives and 1,3,4-oxadiazole derivatives . These compounds share some structural similarities but differ in their chemical properties and biological activities. For example, 1,3,4-thiadiazole derivatives have been shown to have potent antibacterial activity, while 1,3,4-oxadiazole derivatives are known for their antifungal properties . The unique structural features of this compound, such as the presence of both benzisothiazole and benzoic acid moieties, contribute to its distinct chemical and biological properties .
Properties
CAS No. |
78471-84-8 |
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Molecular Formula |
C14H9NO3S |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
4-(3-oxo-1,2-benzothiazol-2-yl)benzoic acid |
InChI |
InChI=1S/C14H9NO3S/c16-13-11-3-1-2-4-12(11)19-15(13)10-7-5-9(6-8-10)14(17)18/h1-8H,(H,17,18) |
InChI Key |
HXZYYVZWDFYNFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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